5-Amino-n,n-diethyl-2-methylbenzamide
Overview
Description
5-Amino-n,n-diethyl-2-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of benzamide derivatives generally involves binding to their target, leading to a change in the target’s activity. This can result in a variety of effects, depending on the specific target and the nature of the change .
Biochemical Pathways
Benzamide derivatives can affect various biochemical pathways, depending on their specific target. These could include signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzamide derivatives can vary widely and would be influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is present .
Result of Action
The molecular and cellular effects of benzamide derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth or survival, among others .
Action Environment
The action, efficacy, and stability of benzamide derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Biological Activity
5-Amino-n,n-diethyl-2-methylbenzamide, a compound with potential applications in various biological fields, has garnered interest due to its unique structural properties and biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, diethyl substituents, and a methyl group on the benzene ring. Its chemical formula is C13H19N3O, and its CAS number is 251552-32-6. The compound's structure allows it to interact with various biological targets, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for metabolic processes.
- Receptor Interaction : It can bind to receptors involved in various signaling pathways, potentially altering physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibacterial agents.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A detailed analysis of its antimicrobial efficacy is summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several amide derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use as an antibacterial agent in clinical settings .
- Insect Repellency Assessment : Research conducted on various analogs of DEET highlighted the potential for similar compounds to exhibit enhanced repellency against Aedes aegypti mosquitoes. While direct studies on this compound were not available, the structural similarities suggest it could possess comparable repellent properties .
Properties
IUPAC Name |
5-amino-N,N-diethyl-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQCFRCXNGXSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.